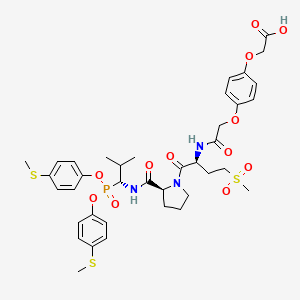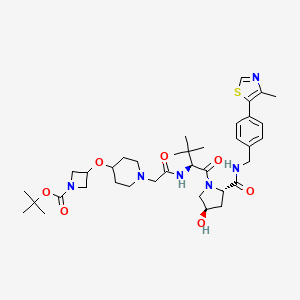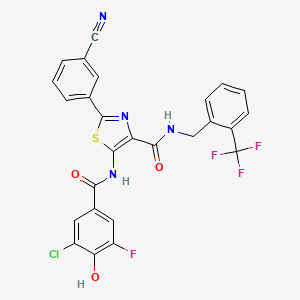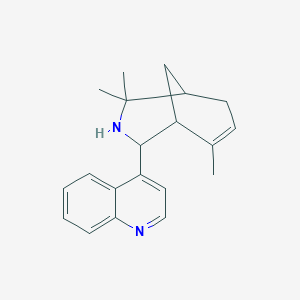![molecular formula C41H77N3O4S4 B15135241 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is a complex organic compound that features multiple functional groups, including disulfide linkages, ester groups, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate can be achieved through a multi-step process involving the following key steps:
Formation of Disulfide Linkages: The initial step involves the formation of dodecyldisulfanyl groups through the oxidation of dodecylthiol using an oxidizing agent such as hydrogen peroxide or iodine.
Esterification: The next step involves the esterification of 3-oxopropanoic acid with 2-(dodecyldisulfanyl)ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Imidazole Ring Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The disulfide linkages in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide linkages can also be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The ester and imidazole groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions due to its multiple functional groups.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or conductivity.
Biology
Drug Delivery: The compound’s ability to form disulfide linkages makes it a potential candidate for drug delivery systems where controlled release is required.
Bioconjugation: It can be used to link biomolecules through its reactive functional groups.
Medicine
Therapeutics: The compound may have potential therapeutic applications due to its ability to interact with biological molecules through its functional groups.
Industry
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its ability to form strong bonds.
作用机制
The mechanism of action of 2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is likely to involve interactions with various molecular targets through its functional groups. The disulfide linkages can undergo redox reactions, while the ester and imidazole groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(Dodecyldisulfanyl)ethanol: A simpler compound with similar disulfide linkages.
3-(2-Methylimidazol-1-yl)propylamine: A compound with a similar imidazole ring structure.
3-Oxopropanoic Acid: A compound with a similar ester group.
Uniqueness
2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interactions
属性
分子式 |
C41H77N3O4S4 |
|---|---|
分子量 |
804.3 g/mol |
IUPAC 名称 |
2-(dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate |
InChI |
InChI=1S/C41H77N3O4S4/c1-4-6-8-10-12-14-16-18-20-22-35-49-51-37-33-47-40(45)25-30-43(28-24-29-44-32-27-42-39(44)3)31-26-41(46)48-34-38-52-50-36-23-21-19-17-15-13-11-9-7-5-2/h27,32H,4-26,28-31,33-38H2,1-3H3 |
InChI 键 |
RNUDNMKQWDJFAS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCSSCCOC(=O)CCN(CCCN1C=CN=C1C)CCC(=O)OCCSSCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


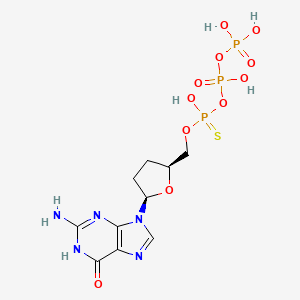
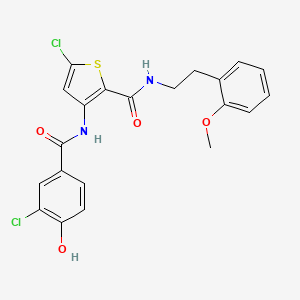
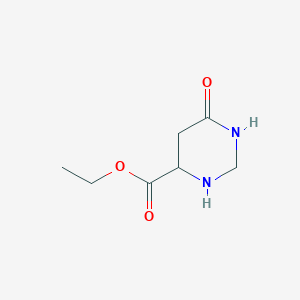
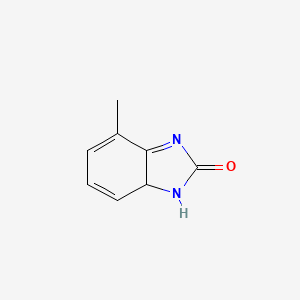


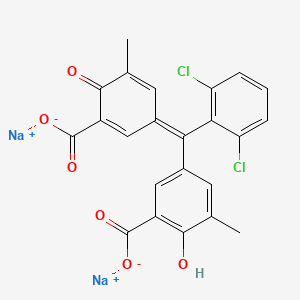
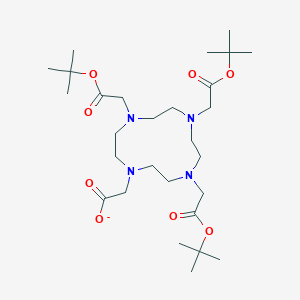

methyl phosphate](/img/structure/B15135221.png)
